4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of triazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be classified under heterocyclic compounds, specifically as a triazine derivative due to its structural features that include both triazine and triazole moieties. It is synthesized through specific chemical reactions involving precursors such as 4-methoxy-6-methyl-1,3,5-triazine-2-amine and 3-(methylsulfanyl)-1H-1,2,4-triazole. The synthesis typically requires controlled conditions to yield the desired product effectively.
The synthesis of 4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can be achieved through several methods:
The molecular formula of 4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine is C8H11N7OS. Its molecular weight is approximately 253.29 g/mol. The structural representation can be summarized with the following data:
| Property | Value |
|---|---|
| Molecular Formula | C8H11N7OS |
| Molecular Weight | 253.29 g/mol |
| IUPAC Name | 4-methoxy-N-methyl-6-(3-methylsulfanyl-1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-amine |
| InChI Key | DUATVMWEUFXILV-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=NC(=NC(=N1)OC)N2C=NC(=N2)SC |
The structure features a methoxy group attached to a triazine ring along with a methylsulfanyl group linked to a triazole ring.
4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine primarily relates to its biological activities:
The precise molecular interactions and pathways remain an active area of research.
The physical properties of 4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine include:
| Property | Value |
|---|---|
| Melting Point | Not specified in available literature |
| Solubility | Soluble in polar solvents like DMSO |
Chemical properties include its reactivity towards oxidation and reduction processes as well as its ability to undergo substitution reactions under suitable conditions .
The compound has several scientific applications:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8